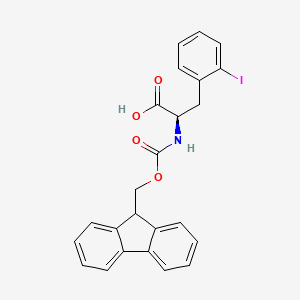

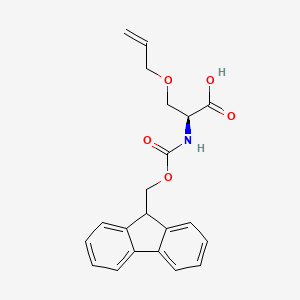

(R)-2-((((9H-荧烯-9-基)甲氧基)羰基)氨基)-3-(2-碘苯基)丙酸

描述

The compound’s name suggests it is an amino acid derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the Fmoc protecting group to an amino acid with an iodophenyl side chain.Molecular Structure Analysis

The structure can be deduced from the name. It would have a carboxylic acid group, an amine group (protected by the Fmoc group), and a 2-iodophenyl side chain.Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in peptide bond formation reactions. The Fmoc group can be removed under basic conditions to expose the amine for reaction.Physical And Chemical Properties Analysis

Some properties like solubility, melting point, etc., can be predicted based on the compound’s structure, but accurate determination would require experimental data.科学研究应用

氨基酸衍生物的合成

Nimje 等人 (2020) 的一项研究详细介绍了使用 N-甲苯磺酰基-3-卤代氮杂吲哚和 Fmoc 保护的叔丁基碘丙氨酸(与 (R)-2-((((9H-荧烯-9-基)甲氧基)羰基)氨基)-3-(2-碘苯基)丙酸相关的化合物)合成差异保护的氮杂色氨酸衍生物。这证明了其在基于肽的药物发现中的效用 (Nimje 等人,2020)。

在同系化过程中的应用

Ellmerer-Müller 等人 (1998) 报告了从 N-Fmoc α-氨基酸开始成功应用 Arndt-Eistert 协议,从而得到对映体纯的 N-Fmoc 保护的 β-氨基酸。这表明该化学物质在合成均一 α-氨基酸中的相关性 (Ellmerer-Müller 等人,1998)。

固相合成的制备

Šebesta 和 Seebach (2003) 描述了 N-Fmoc 保护的 β2-均一氨基酸的制备,包括那些源自 Ile、Tyr 和 Met 的氨基酸。此过程涉及相应 Ti 烯醇盐的对映选择性酰胺甲基化,展示了该化学物质在为固相肽合成制备化合物中的用途 (Šebesta 和 Seebach,2003)。

光物理表征和生物成像

Morales 等人 (2010) 的一项研究调查了水溶性芴衍生物用于生物成像目的的线性光物理表征和双光子吸收特性。这展示了成像和诊断应用的潜力 (Morales 等人,2010)。

自组装结构的形成

Gour 等人 (2021) 探索了 Fmoc 修饰氨基酸(包括 Fmoc-Ala-OH 和其他氨基酸)的自组装特性。这些研究强调了改性氨基酸在设计用于材料科学应用的新型自组装结构中的潜力 (Gour 等人,2021)。

酶激活表面活性剂

Cousins 等人 (2009) 使用 N-芴-9-甲氧基羰基保护的氨基酸作为碳纳米管的表面活性剂,表明了其在按需创建均相水性纳米管分散体中的效用 (Cousins 等人,2009)。

从糖氨基酸合成低聚物

Gregar 和 Gervay-Hague (2004) 制备了 N-芴甲氧基羰基保护的糖氨基酸,并将它们结合到低聚物中,展示了该化合物在合成复杂分子结构中的另一个用途 (Gregar 和 Gervay-Hague,2004)。

安全和危害

Without specific data, general safety measures for handling amino acid derivatives should be followed. The compound should be handled in a well-ventilated area, and appropriate personal protective equipment should be used.

未来方向

Future research could involve synthesizing this compound, studying its reactions, incorporating it into peptides, and investigating the biological activity of those peptides.

Please consult with a chemical professional or researcher for more detailed and accurate information. This analysis is based on general chemical principles and the compound’s name, and may not be entirely accurate for this specific compound.

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20INO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKDZEDXFIXGNK-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718511 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-iodophenyl)propanoic acid | |

CAS RN |

478183-65-2 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-iodo-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

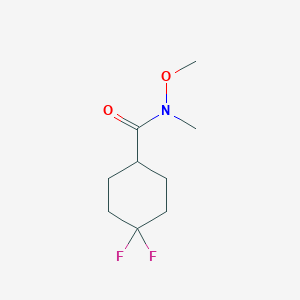

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Azabicyclo[3.3.1]non-9-yloxy](/img/structure/B1442692.png)

![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1442693.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1442695.png)